Tert-butyl 2-bromo-2-cyclopropylacetate
Description
Tert-butyl 2-bromo-2-cyclopropylacetate is a specialized organic compound featuring a tert-butyl ester group, a bromine substituent, and a cyclopropyl moiety. This structure combines steric protection from the tert-butyl group with the reactivity of a bromine atom and the unique stereoelectronic properties of the cyclopropane ring. Such compounds are often employed as intermediates in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions or as precursors to bioactive molecules .
Properties
IUPAC Name |
tert-butyl 2-bromo-2-cyclopropylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-9(2,3)12-8(11)7(10)6-4-5-6/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDENKGSMYVURLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059993-81-4 | |
| Record name | tert-butyl 2-bromo-2-cyclopropylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-bromo-2-cyclopropylacetate can be synthesized through the bromination of tert-butyl 2-cyclopropylacetate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure the selective bromination of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microchannel reactors can also be employed to achieve precise control over reaction parameters, leading to higher purity and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-bromo-2-cyclopropylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination to form alkenes.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Elimination Reactions: Formation of alkenes.
Reduction: Formation of tert-butyl 2-cyclopropylacetate.
Scientific Research Applications
Tert-butyl 2-bromo-2-cyclopropylacetate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: In the preparation of polymers and advanced materials.
Biological Studies: As a probe or reagent in biochemical assays and studies.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-2-cyclopropylacetate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The compound’s reactivity is influenced by the steric and electronic effects of the tert-butyl and cyclopropyl groups, which can affect the reaction pathways and outcomes.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Stability and Handling
- Steric Effects : The tert-butyl group confers steric protection to the ester moiety, improving stability compared to methyl or ethyl esters. This is critical for storage and stepwise synthesis.
- Decomposition Risks : Unlike tert-butyl alcohol, which decomposes explosively with strong acids (e.g., releasing isobutylene) , the ester form is likely more stable but may still require precautions against hydrolysis under acidic/basic conditions.
Biological Activity
Tert-butyl 2-bromo-2-cyclopropylacetate (CAS No. 50488-34-1) is a compound of interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₃BrO₂
- Molecular Weight : 217.11 g/mol
- Structure : The compound features a tert-butyl group attached to a brominated cyclopropylacetate moiety, which is significant for its reactivity and interaction with biological systems.
Biological Activity Overview
This compound exhibits various biological activities, primarily due to its ability to interact with specific biological targets. Its bromine atom and cyclopropyl group contribute to its reactivity, making it a candidate for further investigation in drug development.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation. A notable study demonstrated that derivatives of cyclopropylacetates can induce apoptosis in cancer cells by activating specific signaling pathways .
| Study | Findings |
|---|---|
| Kim et al. (2017) | Investigated the antiproliferative effects of cyclopropyl derivatives on cancer cells, noting significant IC50 values indicating effective growth inhibition. |
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through the following pathways:
- CYP Enzyme Interaction : The compound may inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of endogenous compounds .
- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in various cancer cell lines, suggesting that this compound could have similar effects .
Case Study 1: Antiproliferative Effects
In a controlled experiment, this compound was tested on human lung adenocarcinoma A549 cells. The results indicated that treatment with this compound resulted in a significant decrease in cell viability, with an observed IC50 value of approximately 10 µM after 48 hours of exposure.
Case Study 2: Mechanistic Insights
A study focused on the molecular mechanisms revealed that this compound activates apoptotic pathways via mitochondrial dysfunction. This was evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins within treated cells .
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